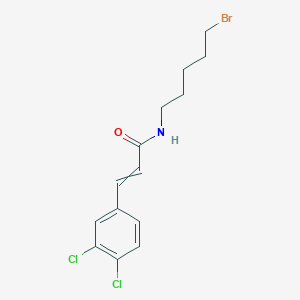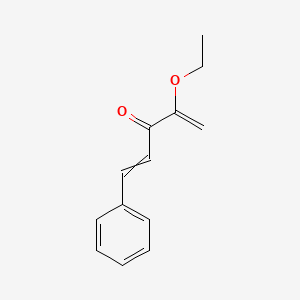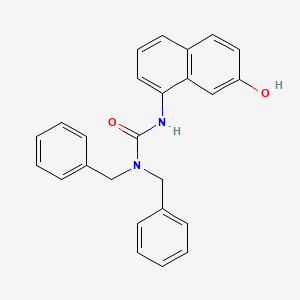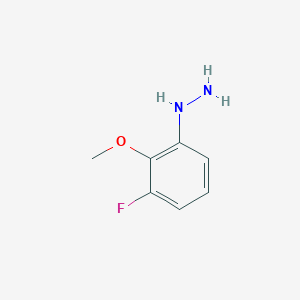
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the 2-bromo-phenyl and trityl groups in this compound makes it unique and potentially useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the 2-Bromo-phenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Trityl Group: The trityl group can be introduced through a Friedel-Crafts alkylation reaction using trityl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted phenyl derivatives.
Coupling Products: New biaryl or diaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes.
Chemical Reactivity: The presence of the bromine atom and the trityl group can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2-trityl-2H-tetrazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-(2-Chloro-phenyl)-2-trityl-2H-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
5-(2-Bromo-phenyl)-2-methyl-2H-tetrazole: Contains a methyl group instead of the trityl group, altering its steric and electronic properties.
Uniqueness
5-(2-Bromo-phenyl)-2-trityl-2H-tetrazole is unique due to the combination of the 2-bromo-phenyl and trityl groups, which confer specific reactivity and potential applications that are not shared by its analogs. The presence of the bromine atom allows for further functionalization through substitution reactions, while the trityl group provides steric bulk and stability.
Eigenschaften
IUPAC Name |
5-(2-bromophenyl)-2-trityltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASJOBHOMARTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
propanedinitrile](/img/structure/B15168519.png)
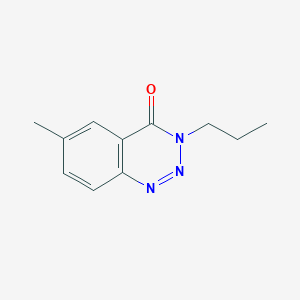
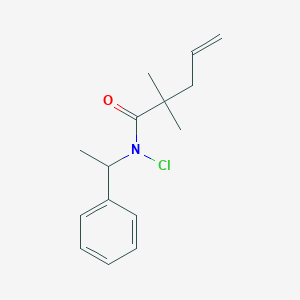
![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B15168566.png)
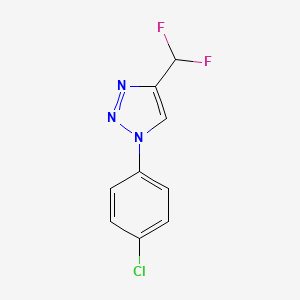
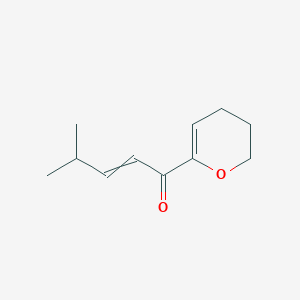
boranyl](/img/structure/B15168584.png)
